3-Oxo-6-phenyl-3,4-dihydropyrazine-2-carboxamide
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Overview
Description
3-Oxo-6-phenyl-3,4-dihydropyrazine-2-carboxamide is a heterocyclic compound that belongs to the pyrazine family. This compound is characterized by its unique structure, which includes a pyrazine ring fused with a phenyl group and a carboxamide group. It has garnered interest in various fields due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-6-phenyl-3,4-dihydropyrazine-2-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity of the final product. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-6-phenyl-3,4-dihydropyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-oxo derivatives, while reduction can produce hydroxyl or amine derivatives. Substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
3-Oxo-6-phenyl-3,4-dihydropyrazine-2-carboxamide has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a lead compound for developing new therapeutic agents.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Oxo-6-phenyl-3,4-dihydropyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Favipiravir: A related compound with antiviral properties.
Pyrazinamide: An antitubercular agent with a similar pyrazine core.
Phenylpyrazine derivatives: Compounds with similar structural features and potential biological activities.
Uniqueness
3-Oxo-6-phenyl-3,4-dihydropyrazine-2-carboxamide is unique due to its specific combination of functional groups and its potential for diverse chemical modifications. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
67602-11-3 |
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Molecular Formula |
C11H9N3O2 |
Molecular Weight |
215.21 g/mol |
IUPAC Name |
2-oxo-5-phenyl-1H-pyrazine-3-carboxamide |
InChI |
InChI=1S/C11H9N3O2/c12-10(15)9-11(16)13-6-8(14-9)7-4-2-1-3-5-7/h1-6H,(H2,12,15)(H,13,16) |
InChI Key |
DZOPUMNBCCQZBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC(=O)C(=N2)C(=O)N |
Origin of Product |
United States |
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